molecular formula C17H13F3N2O3S B7518592 4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B7518592
M. Wt: 382.4 g/mol
InChI Key: ZJFMVZRRSVLSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as TCS 401, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound has shown promise in various areas of research, including cancer treatment, inflammation, and autoimmune diseases. In

Mechanism of Action

The mechanism of action of 4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 401 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, 4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 401 has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and division. By inhibiting CK2, 4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 401 can prevent the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 401 has a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 401 has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. 4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 401 has also been shown to inhibit the activity of certain enzymes involved in the production of prostaglandins, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 401 in lab experiments is that it has been shown to be relatively non-toxic and well-tolerated in animal studies. This makes it a potentially safe and effective treatment for various diseases. However, one limitation of using 4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 401 in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Future Directions

There are several future directions for research on 4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 401. One area of research is in the development of new cancer treatments. 4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 401 has shown promise in inhibiting the growth of cancer cells and inducing apoptosis, and further research could lead to the development of new cancer drugs based on 4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 401. Another area of research is in the treatment of autoimmune diseases. 4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 401 has shown anti-inflammatory properties, and further research could lead to the development of new treatments for diseases such as rheumatoid arthritis and multiple sclerosis. Finally, more research is needed to fully understand the mechanism of action of 4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 401 and its potential applications in various areas of medical research.
In conclusion, 4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 401 is a promising compound that has shown potential in various areas of scientific research. Its anti-cancer and anti-inflammatory properties make it a potential treatment for a range of diseases, and further research is needed to fully understand its effects and potential applications.

Synthesis Methods

The synthesis of 4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 401 involves the reaction of 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride with 3-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by column chromatography. The yield of 4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 401 is typically around 50%.

Scientific Research Applications

4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 401 has shown potential in various areas of scientific research. One of the most promising applications of 4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 401 is in cancer treatment. Studies have shown that 4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 401 inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. 4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 401 has also been shown to have anti-inflammatory properties, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S/c1-11-21-16(10-25-11)12-5-7-15(8-6-12)26(23,24)22-14-4-2-3-13(9-14)17(18,19)20/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFMVZRRSVLSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-1,3-oxazol-4-YL)-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide

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